N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline derivative known for its potential biological activities.
Preparation Methods
The synthesis of N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the use of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a starting materialThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoxaline ring or the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group or the quinoxaline ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles
Scientific Research Applications
Chemistry: It serves as a scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound has been investigated for its inhibitory effects on enzymes such as PARP-1 and DPP-4, making it a candidate for further biological studies
Mechanism of Action
The mechanism of action of N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of enzymes like PARP-1 by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various cellular effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline: A precursor in the synthesis of the target compound.
6-sulfonohydrazide analogs: These compounds share similar structural features and biological activities.
DPP-4 inhibitors: Compounds like linagliptin, which share similar enzyme inhibitory properties. The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on certain enzymes
Properties
IUPAC Name |
N,N-diethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-15(4-2)20(18,19)8-5-6-9-10(7-8)14-12(17)11(16)13-9/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWJAIPPRBWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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